2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE
Description
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of aromatic rings, a piperazine moiety, and various functional groups
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-3-8-18(21)19(13-15)26-14-20(24)23-11-9-22(10-12-23)16-4-6-17(25-2)7-5-16/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGRXFJJIWGMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-5-methylphenol with an appropriate reagent to form the phenoxy intermediate.
Piperazine Coupling: The phenoxy intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under suitable conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE can be compared with similar compounds to highlight its uniqueness:
2-Chloro-5-methoxyphenylboronic acid: This compound shares a similar phenoxy structure but differs in its boronic acid functionality.
Phenol, 2-chloro-5-methyl-: This compound has a similar phenol structure but lacks the piperazine and methoxyphenyl groups.
2,4-Dichloro-5-methoxyphenyl methanesulfonate: This compound has a similar methoxyphenyl structure but includes additional chloro and methanesulfonate groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
